Dpp-IV-IN-2
Overview
Description
DPP-IV-IN-2, also known as H-Lys (4-nitro-Z)-pyrrolidide, is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV) and dipeptidyl peptidase 8/9. DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP-IV, this compound helps to prolong the action of incretin hormones, thereby enhancing insulin secretion and reducing blood glucose levels .
Mechanism of Action
Target of Action
DPP-IV-IN-2, also known as (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate or h-lys[z(4-no2)]-pyrrolidide, primarily targets the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a widely expressed enzyme that exerts its actions through an anchored transmembrane molecule and a soluble circulating protein .
Mode of Action
this compound inhibits the DPP-4 enzyme, which prolongs the action of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . These incretin hormones increase insulin secretion and decrease glucagon secretion, which also decreases hepatic glucose production .
Biochemical Pathways
The inhibition of DPP-4 by this compound affects the incretin system, which plays a crucial role in glucose homeostasis . The incretin hormones GLP-1 and GIP are released in response to nutrient ingestion and stimulate insulin secretion. By inhibiting DPP-4, this compound prevents the breakdown of these hormones, thereby enhancing their insulinotropic effects .
Result of Action
The inhibition of DPP-4 by this compound results in increased levels of active incretin hormones, leading to enhanced insulin secretion, reduced glucagon secretion, and decreased hepatic glucose production . This ultimately leads to a reduction in blood glucose levels, making this compound a potential therapeutic agent for the treatment of type 2 diabetes mellitus .
Biochemical Analysis
Biochemical Properties
(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate has been found to interact with a variety of enzymes and proteins. One of the key enzymes it interacts with is dipeptidyl peptidase-IV (DPP-IV), a multifunctional enzyme that plays a significant role in glucose metabolism . The compound’s interaction with DPP-IV is of particular interest due to the enzyme’s role in the regulation of important physiological and pathological processes .
Cellular Effects
The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate on various types of cells and cellular processes are diverse. It has been suggested that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported to affect insulin sensitivity, potentially mediated through its non-enzymatic interactions with other membrane proteins .
Molecular Mechanism
The molecular mechanism of action of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to have a high inhibitory effect on DPP-IV, exhibiting fast kinetics with rapid binding and dissociation with DPP-IV .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
(S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate is involved in several metabolic pathways. This includes interactions with various enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate within cells and tissues involve interactions with various transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of (S)-4-Nitrobenzyl (5-amino-6-oxo-6-(pyrrolidin-1-yl)hexyl)carbamate and its effects on activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DPP-IV-IN-2 involves several steps, starting with the preparation of the key intermediate, H-Lys (4-nitro-Z)-pyrrolidide. This intermediate is synthesized through a series of chemical reactions, including nitration, reduction, and coupling reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large-scale reactors and automated processes. The key steps in the industrial production include the preparation of raw materials, reaction optimization, purification, and quality control. The use of advanced technologies such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: DPP-IV-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the nitro group in the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of nitroso or nitro derivatives, while reduction can yield amines or hydroxylamines .
Scientific Research Applications
DPP-IV-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DPP-IV and related enzymes.
Biology: Employed in research to understand the role of DPP-IV in glucose metabolism and other physiological processes.
Medicine: Investigated for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DPP-IV .
Comparison with Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Alogliptin
DPP-IV-IN-2 stands out due to its broader inhibitory profile, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-nitrophenyl)methyl N-[(5S)-5-amino-6-oxo-6-pyrrolidin-1-ylhexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c19-16(17(23)21-11-3-4-12-21)5-1-2-10-20-18(24)27-13-14-6-8-15(9-7-14)22(25)26/h6-9,16H,1-5,10-13,19H2,(H,20,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYSCRZHYWLSPQ-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C(CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CCCCNC(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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